(E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C25H25ClN6 and its molecular weight is 444.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
- Research Focus : Synthesis of novel pyrazolopyrimidines derivatives for potential use as anticancer and anti-5-lipoxygenase agents.
- Findings : A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and screened for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. Structure-activity relationship (SAR) was discussed (Rahmouni et al., 2016).
Antiproliferative and Proapoptotic Agents
- Research Focus : Investigating new pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of cell line proliferation and as proapoptotic agents.
- Findings : The compounds blocked cancer cell growth by interfering with the phosphorylation of Src and acted as proapoptotic agents through inhibition of the anti-apoptotic gene BCL2. Several were more active than the reference compound PP2 in inhibiting cell proliferation and inducing apoptosis (Carraro et al., 2006).
Sildenafil Analogues Precursors
- Research Focus : Synthesis of pyrazolo[4,3-d]pyrimidine derivatives as precursors to sildenafil analogues.
- Findings : The study outlined a method for synthesizing these derivatives, providing a pathway for creating sildenafil analogues (Ghozlan et al., 2007).
Antiinflammatory Drugs Without Ulcerogenic Activity
- Research Focus : Synthesis of pyrazolo[1,5-a]pyrimidines as a new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity.
- Findings : The study identified compounds with high antiinflammatory activity and a better therapeutic index than reference drugs, without ulcerogenic activity (Auzzi et al., 1983).
Antiviral/Antitumor Activities of Pyrazolo[3,4-d]pyrimidine-Selone Nucleosides
- Research Focus : Synthesizing pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides as potential antiparasitic agents.
- Findings : These compounds exhibited significant activity against HSV-2 in vitro, with one showing potent activity against measles and low toxicity. They were also potent inhibitors of L1210 and P388 leukemia in vitro (Ugarkar et al., 1984).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
- Research Focus : Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives.
- Findings : This study focused on the development of efficient methods for synthesizing these derivatives, important for their broad spectrum of biological activities (Moustafa et al., 2022).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6/c26-23-11-5-4-10-21(23)18-32-25-22(17-29-32)24(27-19-28-25)31-15-13-30(14-16-31)12-6-9-20-7-2-1-3-8-20/h1-11,17,19H,12-16,18H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLMWEUAJAPZNU-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.